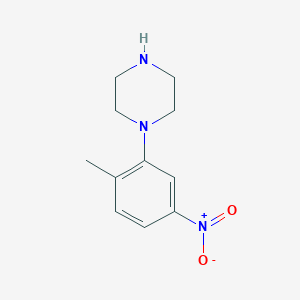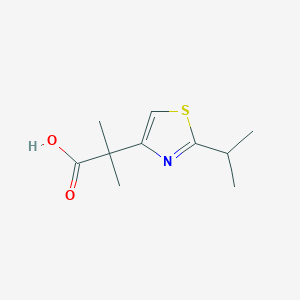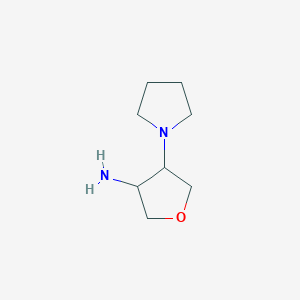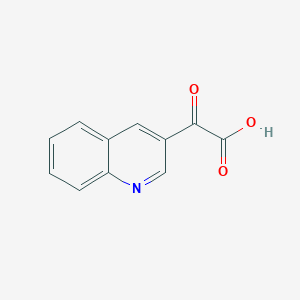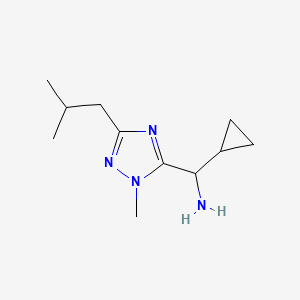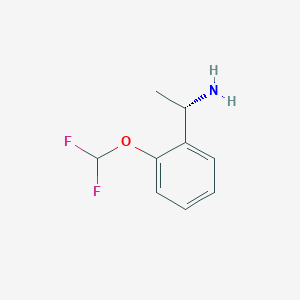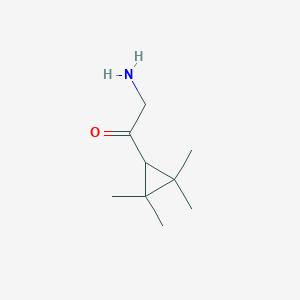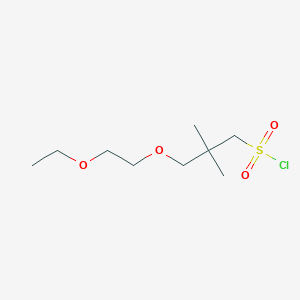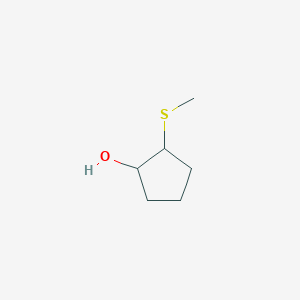
2-(Methylsulfanyl)cyclopentanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Methylsulfanyl)cyclopentanol is an organic compound with the molecular formula C6H12OS. It features a cyclopentane ring substituted with a hydroxyl group and a methylsulfanyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(Methylsulfanyl)cyclopentanol can be synthesized through several methods. One common approach involves the reaction of cyclopentanone with methylthiol in the presence of a reducing agent. The reaction typically proceeds under mild conditions, with the addition of a catalyst to facilitate the process. The product is then purified through distillation or recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar principles as the laboratory synthesis. The process includes the preparation of cyclopentanone and methylthiol, followed by their reaction in a controlled environment. The reaction mixture is then subjected to purification steps to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2-(Methylsulfanyl)cyclopentanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form cyclopentanol derivatives.
Substitution: The methylsulfanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed.
Major Products Formed
Oxidation: Cyclopentanone or cyclopentanal derivatives.
Reduction: Cyclopentanol derivatives.
Substitution: Various substituted cyclopentanol compounds.
Scientific Research Applications
2-(Methylsulfanyl)cyclopentanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-(Methylsulfanyl)cyclopentanol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with other molecules, while the methylsulfanyl group can participate in various chemical reactions. These interactions can influence the compound’s reactivity and biological activity .
Comparison with Similar Compounds
Similar Compounds
Cyclopentanol: Similar structure but lacks the methylsulfanyl group.
2-Methylcyclopentanol: Similar structure but with a methyl group instead of a methylsulfanyl group.
Cyclopentanone: The oxidized form of cyclopentanol.
Uniqueness
2-(Methylsulfanyl)cyclopentanol is unique due to the presence of both a hydroxyl group and a methylsulfanyl group on the cyclopentane ring. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .
Properties
CAS No. |
41326-54-9 |
|---|---|
Molecular Formula |
C6H12OS |
Molecular Weight |
132.23 g/mol |
IUPAC Name |
2-methylsulfanylcyclopentan-1-ol |
InChI |
InChI=1S/C6H12OS/c1-8-6-4-2-3-5(6)7/h5-7H,2-4H2,1H3 |
InChI Key |
DTDFOIDPSQGYOX-UHFFFAOYSA-N |
Canonical SMILES |
CSC1CCCC1O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


